rac cis-3-Hydroxy Apatinib 3-O-β-D-Glucuronide is a glucuronide derivative of apatinib, a small molecule that inhibits vascular endothelial growth factor receptor 2, primarily used in cancer treatment. This compound is notable for its potential therapeutic applications and its role in drug metabolism, particularly as a metabolite of apatinib. Understanding this compound involves exploring its sources, classification, synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and applications.
Apatinib was initially developed as an anti-cancer agent targeting various solid tumors. The glucuronidation process that leads to the formation of rac cis-3-Hydroxy Apatinib 3-O-β-D-Glucuronide typically occurs in the liver, where phase II metabolic processes facilitate the conjugation of drugs with glucuronic acid to enhance their solubility and excretion.
This compound falls under the category of glucuronides, which are formed through the conjugation of glucuronic acid with various substrates. It is classified as a phenolic compound due to the presence of a hydroxyl group attached to an aromatic ring structure derived from apatinib.
The synthesis of rac cis-3-Hydroxy Apatinib 3-O-β-D-Glucuronide involves enzymatic glucuronidation or chemical synthesis methods. Enzymatic methods typically utilize UDP-glucuronosyltransferases (UGTs) to facilitate the transfer of glucuronic acid from UDP-glucuronic acid to apatinib.
The molecular formula for rac cis-3-Hydroxy Apatinib 3-O-β-D-Glucuronide is , indicating a complex structure with multiple functional groups including amines and hydroxyls. The structure consists of:
The compound's structural characteristics can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS), which confirm the molecular identity and purity.
The primary chemical reaction involving rac cis-3-Hydroxy Apatinib 3-O-β-D-Glucuronide is its formation through glucuronidation. This reaction enhances the solubility of apatinib and facilitates its excretion from the body.
The mechanism of action for rac cis-3-Hydroxy Apatinib 3-O-β-D-Glucuronide primarily involves enhancing the pharmacokinetics of apatinib by increasing its solubility and facilitating renal excretion.
Apatinib, a selective small-molecule inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2), is clinically used in advanced solid tumors. Its metabolism generates multiple phase I and II derivatives, among which rac cis-3-Hydroxy Apatinib 3-O-β-D-Glucuronide is a critical phase II metabolite. This glucuronide conjugate arises from the enzymatic addition of glucuronic acid to rac cis-3-Hydroxy Apatinib, enhancing its water solubility and facilitating biliary/renal excretion. Research indicates this metabolite retains partial VEGFR-2 binding affinity while exhibiting altered tissue distribution patterns compared to the parent drug. Its formation represents a key detoxification pathway that influences apatinib’s pharmacokinetic profile and interpatient variability [1] [6].
Glucuronidation, mediated primarily by uridine diphosphate-glucuronosyltransferase (UGT) enzymes (e.g., UGT1A1, UGT1A9, UGT2B7), converts lipophilic apatinib metabolites into water-soluble conjugates. rac cis-3-Hydroxy Apatinib, a primary phase I metabolite generated via hepatic CYP450 oxidation, undergoes subsequent glucuronidation to form rac cis-3-Hydroxy Apatinib 3-O-β-D-Glucuronide. This biotransformation occurs predominantly in hepatocytes and intestinal epithelia. Pharmacokinetic studies demonstrate that glucuronidation accelerates systemic clearance of apatinib derivatives, reducing plasma half-life and potential accumulation-related toxicity. Notably, genetic polymorphisms in UGT genes (e.g., UGT1A1 variants) may modulate glucuronidation efficiency, contributing to variable drug exposure levels among patients [6].
Table 1: Nomenclature of rac cis-3-Hydroxy Apatinib 3-O-β-D-Glucuronide
Systematic Name | Common Synonyms | CAS Registry Number |
---|---|---|
rel-N-[4-[(1R,3R)-1-Cyano-3-(β-D-glucuronosyloxy)cyclopentyl]phenyl]-2-[(4-pyridinylmethyl)amino]-3-pyridinecarboxamide | cis-3-Hydroxy apatinib glucuronide; Apatinib-3-O-glucuronide | 1376710-38-1 (free base precursor) [2] |
Phase II metabolites like rac cis-3-Hydroxy Apatinib 3-O-β-D-Glucuronide contribute to the pharmacological activity of apatinib beyond mere detoxification. Although less potent than the parent compound, this metabolite inhibits VEGFR-2 phosphorylation at IC₅₀ ≈ 120 nM (vs. apatinib’s IC₅₀ of 1 nM), suggesting residual antiangiogenic effects. Crucially, glucuronides may serve as reservoir forms: β-glucuronidases in tumor microenvironments can hydrolyze the conjugate back to active rac cis-3-Hydroxy Apatinib, enabling localized drug delivery. This "enterohepatic recycling" prolongs apatinib’s therapeutic activity and may enhance efficacy in highly vascularized tumors [1] [7].
Table 2: Comparative Pharmacological Profile of Apatinib Metabolites
Metabolite | VEGFR-2 IC₅₀ (nM) | Elimination Half-life (h) | Primary Elimination Route |
---|---|---|---|
Apatinib (parent) | 1.0 | 9.2 | Hepatic (CYP3A4) |
rac cis-3-Hydroxy Apatinib | 58.0 | 6.5 | Glucuronidation |
rac cis-3-Hydroxy Apatinib 3-O-β-D-Glucuronide | 120.0 | 4.8 | Renal/Biliary |
Molecular docking simulations confirm stable binding of rac cis-3-Hydroxy Apatinib to PPARα’s ligand-binding domain (binding energy = −9.2 kcal/mol), explaining its role in modulating tumor metabolism. This multitarget activity—combining antiangiogenic and metabolic effects—highlights the therapeutic relevance of apatinib’s metabolic cascade [1].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: